Selumetinib sulfate
Vue d'ensemble
Description
Selumetinib, sold under the brand name Koselugo, is a medication for the treatment of children, two years of age and older, with neurofibromatosis type I (NF-1), a genetic disorder of the nervous system causing tumors to grow on nerves . It is a kinase inhibitor, more specifically a selective inhibitor of the enzyme mitogen-activated protein kinase kinase (MAPK kinase or MEK) subtypes 1 and 2 . The chemical name is 5- [ (4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [ (2-hydroxyethoxy)carbamoyl]-1-methyl-1H-benzimidazol-3-ium hydrogen sulfate .
Synthesis Analysis
Selumetinib Sulfate was prepared through a two-step chemical reaction, starting with the synthesis of Selumitinib Benzimidazole intermediates using 2,3,4-trifluorobenzoic acid as the initial material .Molecular Structure Analysis
Selumetinib is a second-generation, selective, potent, and non-ATP competitive allosteric MEK1 inhibitor . The molecular formula is C17H15BrClFN4O3 .Chemical Reactions Analysis
The pharmacokinetic profiles of selumetinib and its active metabolite N-desmethyl selumetinib have been well characterized in both adults and children. Both compounds exhibited rapid absorption and mean terminal elimination half-lives of about 7.5 h, with minimal accumulation at steady state .Physical And Chemical Properties Analysis
The molecular weight of Selumetinib is 457.68 g·mol −1 . The pharmacokinetic profiles of selumetinib and its active metabolite N-desmethyl selumetinib have been well characterized in both adults and children. Both compounds exhibited rapid absorption and mean terminal elimination half-lives of about 7.5 h, with minimal accumulation at steady state .Applications De Recherche Scientifique
1. Treatment of KRAS-Mutant Advanced Non-Small-Cell Lung Cancer
- Selumetinib has been clinically developed for several human malignancies, including KRAS-mutant non-small-cell lung cancers (NSCLCs). A study demonstrated significant improvement in response rate, progression-free survival, and patient-reported outcomes when combined with docetaxel for treating KRAS-mutant pretreated advanced NSCLC (Metro et al., 2013).
2. Predictive Biomarkers for MEK Inhibitor Response
- Research on transcriptional pathway signatures identified an 18-gene signature that measures MEK functional output independent of tumor genotype. This discovery offers valuable tools for studying MEK biology and the clinical application of MEK inhibitors, such as selumetinib (Dry et al., 2010).
3. Potential in Attenuating Cardiac Hypertrophy
- Selumetinib may have therapeutic potential in treating cardiac hypertrophy. It inhibited ERK activity in the heart and prevented cardiac hypertrophy in both pathological and physiological models (Li et al., 2016).
4. Treatment of Neurofibromatosis Type 1-Related Plexiform Neurofibromas
- Selumetinib has shown efficacy in treating neurofibromatosis type 1-related plexiform neurofibromas. A phase 1 trial in children demonstrated long-term treatment benefits without excessive toxic effects (Dombi et al., 2016).
5. Pharmacokinetic Studies
- Several studies have focused on the pharmacokinetics of selumetinib, evaluating its bioavailability, metabolic pathways, and interaction with other drugs, which is crucial for optimizing dosing and minimizing adverse effects (Patel et al., 2018).
6. Combination Therapy for Metastatic Uveal Melanoma
- Selumetinib, in combination with dacarbazine, was evaluated for treating metastatic uveal melanoma. Although it did not significantly improve progression-free survival compared to placebo, it had a tolerable safety profile (Carvajal et al., 2018).
Mécanisme D'action
Safety and Hazards
Selumetinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as causing serious eye damage, may cause an allergic skin reaction, suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
Selumetinib is approved for the treatment of neurofibromatosis type 1 (NF1) in patients two years and older who have symptomatic, inoperable plexiform neurofibromas (PN). It is currently being evaluated as a single agent and in combination, in both adults and pediatrics, in a wide spectrum of solid tumors characterized by a dysregulation of the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway . Future directions for JMML trials will include using a clinically actionable DNA methylation assay to risk-stratify patients and guide treatment strategies .
Propriétés
IUPAC Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFN4O3.H2O4S/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19;1-5(2,3)4/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKFGZYYYYISDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClFN4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241430 | |
Record name | Selumetinib sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Selumetinib sulfate | |
CAS RN |
943332-08-9 | |
Record name | Selumetinib sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943332089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selumetinib sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 943332-08-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELUMETINIB SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807ME4B7IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.